molecular formula C8H8ClIO B14037579 1-Chloro-5-iodo-2-methoxy-4-methylbenzene

1-Chloro-5-iodo-2-methoxy-4-methylbenzene

Katalognummer: B14037579
Molekulargewicht: 282.50 g/mol
InChI-Schlüssel: ZDKKQXAWVQVHIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-5-iodo-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, methoxy, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-5-iodo-2-methoxy-4-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1-chloro-2-methoxy-4-methylbenzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-5-iodo-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a different group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-5-iodo-2-methoxy-4-methylbenzene, while oxidation with potassium permanganate can produce 1-chloro-5-iodo-2-methoxy-4-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

1-Chloro-5-iodo-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or diagnostic agents.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism by which 1-chloro-5-iodo-2-methoxy-4-methylbenzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the halogen atoms, which can participate in various substitution and coupling reactions. The methoxy and methyl groups can also influence the compound’s reactivity by donating or withdrawing electron density from the benzene ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-2-iodo-4-methoxybenzene
  • 1-Chloro-5-iodo-2-methoxybenzene
  • 1-Chloro-4-iodo-2-methoxy-5-methylbenzene

Uniqueness

1-Chloro-5-iodo-2-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The presence of both chlorine and iodine atoms allows for selective substitution reactions, while the methoxy and methyl groups can modulate the compound’s electronic properties.

Eigenschaften

Molekularformel

C8H8ClIO

Molekulargewicht

282.50 g/mol

IUPAC-Name

1-chloro-5-iodo-2-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8ClIO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3

InChI-Schlüssel

ZDKKQXAWVQVHIE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1I)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.